molecular formula C43H82O6 B1638010 (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate CAS No. 60138-12-7

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate

Cat. No.: B1638010
CAS No.: 60138-12-7
M. Wt: 695.1 g/mol
InChI Key: UGBCBXMLXHJYBS-UHFFFAOYSA-N
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Description

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is a complex ester compound with the molecular formula C43H82O6 and a molecular weight of 695.11. This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural and synthetic lipid structures.

Preparation Methods

The synthesis of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate typically involves esterification reactions. The synthetic route generally includes the reaction of glycerol with dodecanoic acid and tetradecanoic acid under acidic or basic conditions to form the desired ester. Industrial production methods may involve the use of catalysts to enhance reaction rates and yields, as well as purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems due to its lipid-like properties.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. It may also be hydrolyzed by lipases to release free fatty acids, which can participate in various metabolic pathways.

Comparison with Similar Compounds

Similar compounds to (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate include other long-chain fatty acid esters such as:

  • (3-Dodecanoyloxy-2-hydroxypropyl) tetradecanoate
  • (3-Tetradecanoyloxy-2-hydroxypropyl) dodecanoate
  • (3-Hexadecanoyloxy-2-hydroxypropyl) tetradecanoate These compounds share similar structural features but differ in the length and saturation of their fatty acid chains. The uniqueness of this compound lies in its specific combination of dodecanoic and tetradecanoic acid esters, which confer distinct physical and chemical properties.

Properties

IUPAC Name

(3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-26-23-18-15-12-9-6-3)49-43(46)37-34-31-28-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBCBXMLXHJYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H82O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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